molecular formula C23H29N3O3 B5626775 2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine

2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine

Cat. No. B5626775
M. Wt: 395.5 g/mol
InChI Key: RZWCNOCXVGTSDO-UHFFFAOYSA-N
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Description

The compound "2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine" is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. Its structure contains several functional groups, including benzodioxol, piperidinyl, and pyridinyl moieties, which may contribute to its unique properties and reactivity.

Synthesis Analysis

The synthesis of complex molecules similar to the one often involves multi-step reactions, starting from simpler precursors. These procedures may include condensation reactions, cyclization, and functional group transformations, utilizing various reagents and catalysts to achieve the desired product with high specificity and yield (Gein et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the arrangement of its atoms and the spatial configuration of its functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods can provide insights into the molecule's conformation, stereochemistry, and electronic distribution, influencing its chemical behavior and interactions with other molecules (Bernauer et al., 1993).

Chemical Reactions and Properties

The compound's reactivity can be influenced by its functional groups, leading to various chemical reactions, such as nucleophilic substitutions, electrophilic additions, and redox reactions. These properties are essential for understanding its potential applications and interactions with biological systems or materials (Singh et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, boiling point, and stability are crucial for the compound's handling, storage, and application in different environments. These properties can be determined experimentally and are influenced by the molecule's molecular weight, polarity, and intermolecular forces (Kodera et al., 1996).

Chemical Properties Analysis

The chemical properties of "2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine" include its acidity/basicity, reactivity towards different reagents, stability under various conditions, and potential for forming derivatives or complexes. Understanding these properties is crucial for its application in synthesis, catalysis, or as a ligand in coordination chemistry (Bays et al., 1989).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Without more information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with the compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could involve further exploration of the compound’s synthesis, reactivity, and potential applications. This could include studies to determine its biological activity, toxicity, and potential uses in medicine or other fields .

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-23(12-18-6-7-20-21(11-18)29-17-28-20)8-4-10-26(16-23)22(27)15-25(2)14-19-5-3-9-24-13-19/h3,5-7,9,11,13H,4,8,10,12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWCNOCXVGTSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)CN(C)CC2=CN=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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